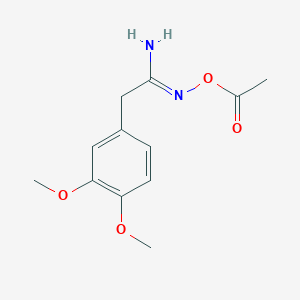![molecular formula C16H19FN2O4S B5909290 N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]methionine](/img/structure/B5909290.png)
N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]methionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]methionine, commonly known as AFM or AFM13, is a synthetic molecule used in scientific research for its potential medical applications.
作用机制
AFM works by bringing NK cells and cancer cells into close proximity, triggering NK cell-mediated killing of cancer cells. AFM binds to both CD16A on NK cells and CD30 on cancer cells, leading to the formation of a synapse between the two cells. This synapse triggers the release of cytotoxic granules from the NK cells, leading to the death of the cancer cells.
Biochemical and Physiological Effects:
AFM has been shown to induce NK cell-mediated killing of cancer cells in vitro and in vivo. It has also been shown to enhance the production of cytokines and chemokines, which can further stimulate the immune response against cancer cells. AFM has a half-life of approximately 6-8 hours in humans and is eliminated primarily through renal excretion.
实验室实验的优点和局限性
AFM has several advantages for lab experiments, including its ability to induce NK cell-mediated killing of cancer cells and its potential for use in bispecific antibody therapy. However, AFM has some limitations, including its short half-life and the need for further optimization to improve its efficacy and safety.
未来方向
There are several future directions for AFM research, including:
1. Optimization of AFM for improved efficacy and safety
2. Development of AFM-based bispecific antibody therapies for the treatment of CD30-positive cancers
3. Investigation of AFM's potential for use in combination with other cancer therapies
4. Exploration of AFM's potential for use in other immune-related diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, AFM is a synthetic molecule with potential medical applications, particularly in the treatment of CD30-positive cancers. AFM works by inducing NK cell-mediated killing of cancer cells and has shown promising results in preclinical studies. While AFM has several advantages for lab experiments, further optimization is needed to improve its efficacy and safety. There are several future directions for AFM research, including the development of AFM-based bispecific antibody therapies and investigation of its potential for use in other immune-related diseases.
合成方法
AFM is synthesized by reacting 4-fluorophenylacetic acid with thionyl chloride to form 4-fluorophenylacetyl chloride. This is then reacted with N-acetylmethionine to form AFM. The final product is purified using chromatography techniques.
科学研究应用
AFM has been extensively studied for its potential use in cancer treatment. It is a bispecific antibody that targets both CD16A on natural killer (NK) cells and CD30 on cancer cells. AFM binds to both receptors, bringing them into close proximity and triggering NK cell-mediated killing of cancer cells. AFM has shown promising results in preclinical studies for the treatment of Hodgkin's lymphoma, non-Hodgkin's lymphoma, and other CD30-positive cancers.
属性
IUPAC Name |
2-[[(Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4S/c1-10(20)18-14(9-11-3-5-12(17)6-4-11)15(21)19-13(16(22)23)7-8-24-2/h3-6,9,13H,7-8H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXYMSVBLJQCFU-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)F)/C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909212.png)
![2-(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909219.png)

![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5909232.png)
![2-{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5909243.png)
![2-(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909246.png)
![N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909256.png)
![2-(4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909258.png)
![5-allyl-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5909268.png)
![3-({2-methoxy-4-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]phenoxy}methyl)benzoic acid](/img/structure/B5909276.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide](/img/structure/B5909285.png)

![N-[2-(benzoylamino)-3-phenylacryloyl]alanine](/img/structure/B5909312.png)